molecular formula C22H20O8 B11936159 Antitumor agent-93

Antitumor agent-93

Cat. No.: B11936159
M. Wt: 412.4 g/mol
InChI Key: JBYFBRZZBFDEAS-FNORWQNLSA-N
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Description

. This compound is part of a broader class of antitumor agents that are being actively researched for their potential to treat different types of cancer.

Preparation Methods

The synthesis of antitumor agent-93 involves several steps. One common synthetic route includes the reaction of commercially available starting materials under specific conditions to yield the desired product. For instance, one method involves the reaction of compound 9 with thiourea at 140°C for 8 hours to obtain an intermediate compound, which is then further processed to produce this compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Antitumor agent-93 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

Antitumor agent-93 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

(6-methoxy-2-oxochromen-7-yl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C22H20O8/c1-25-16-11-14-6-8-21(24)29-15(14)12-17(16)30-20(23)7-5-13-9-18(26-2)22(28-4)19(10-13)27-3/h5-12H,1-4H3/b7-5+

InChI Key

JBYFBRZZBFDEAS-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=C(C=C3C=CC(=O)OC3=C2)OC

Origin of Product

United States

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